molecular formula C10H13N3 B6238801 4-propyl-1H-pyrrolo[2,3-b]pyridin-5-amine CAS No. 2138134-18-4

4-propyl-1H-pyrrolo[2,3-b]pyridin-5-amine

Cat. No.: B6238801
CAS No.: 2138134-18-4
M. Wt: 175.23 g/mol
InChI Key: HTLLBVGHDSGHFS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-propyl-1H-pyrrolo[2,3-b]pyridin-5-amine typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a boronic acid derivative with a halogenated pyrrolopyridine precursor under palladium catalysis. The reaction conditions usually require a base, such as sodium carbonate, and a solvent like toluene or water.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to enhance efficiency and yield. The process would be optimized to minimize waste and ensure the safety of the operators.

Chemical Reactions Analysis

Types of Reactions: 4-Propyl-1H-pyrrolo[2,3-b]pyridin-5-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrolopyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Electrophilic substitution may use reagents like bromine or nitric acid, while nucleophilic substitution may involve alkyl halides and amines.

Major Products Formed:

  • N-oxide Derivatives: Resulting from oxidation reactions.

  • Reduced Analogues: Formed through reduction reactions.

  • Substituted Derivatives: Resulting from electrophilic and nucleophilic substitution reactions.

Scientific Research Applications

4-Propyl-1H-pyrrolo[2,3-b]pyridin-5-amine has shown promise in various scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition.

  • Medicine: Research has explored its use in drug discovery, particularly in the development of new therapeutic agents.

  • Industry: Its applications extend to material science, where it can be used in the creation of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 4-propyl-1H-pyrrolo[2,3-b]pyridin-5-amine exerts its effects involves its interaction with specific molecular targets and pathways. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its normal function. The exact molecular targets and pathways would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

4-Propyl-1H-pyrrolo[2,3-b]pyridin-5-amine is similar to other pyrrolopyridine derivatives, such as 4-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine and 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine. These compounds share the core pyrrolopyridine structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its propyl group, which can influence its reactivity and interactions with biological targets.

Properties

CAS No.

2138134-18-4

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

4-propyl-1H-pyrrolo[2,3-b]pyridin-5-amine

InChI

InChI=1S/C10H13N3/c1-2-3-7-8-4-5-12-10(8)13-6-9(7)11/h4-6H,2-3,11H2,1H3,(H,12,13)

InChI Key

HTLLBVGHDSGHFS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C2C=CNC2=NC=C1N

Purity

95

Origin of Product

United States

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